molecular formula C21H25NO4 B2407681 1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one CAS No. 1241311-43-2

1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one

Cat. No.: B2407681
CAS No.: 1241311-43-2
M. Wt: 355.434
InChI Key: YDLCHSZXHQBSAN-UHFFFAOYSA-N
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Description

1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one is a synthetic organic compound with a complex structure It features a four-membered azetidinone ring, which is a key structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor to form the azetidinone ring. This can be achieved through a variety of methods, including:

    Cyclization of β-lactams: This method involves the formation of the azetidinone ring from β-lactams under acidic or basic conditions.

    Nucleophilic substitution: Another approach is the nucleophilic substitution of a suitable leaving group with an azetidinone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The methoxy and phenyl groups may play a role in binding to the active site of enzymes or receptors, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybutyl)-4-phenylazetidin-2-one: Lacks the 2-methoxyphenyl group.

    4-(2-Methoxyphenyl)-3-phenoxyazetidin-2-one: Lacks the 4-methoxybutyl group.

Uniqueness

1-(4-Methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one is unique due to the combination of its structural features, which may confer specific properties not found in similar compounds. The presence of both methoxy and phenyl groups can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-methoxybutyl)-4-(2-methoxyphenyl)-3-phenoxyazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-15-9-8-14-22-19(17-12-6-7-13-18(17)25-2)20(21(22)23)26-16-10-4-3-5-11-16/h3-7,10-13,19-20H,8-9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLCHSZXHQBSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN1C(C(C1=O)OC2=CC=CC=C2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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